molecular formula C20H23N3O2 B6771702 N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

Cat. No.: B6771702
M. Wt: 337.4 g/mol
InChI Key: QAUXRHZKFZJDQU-UHFFFAOYSA-N
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Description

N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that features a unique combination of an indole moiety and a tetrahydrocyclohepta[d][1,2]oxazole ring system

Properties

IUPAC Name

N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-23(13-14-12-21-17-10-7-6-8-15(14)17)20(24)19-16-9-4-3-5-11-18(16)25-22-19/h6-8,10,12,21H,2-5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUXRHZKFZJDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CNC2=CC=CC=C21)C(=O)C3=NOC4=C3CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The indole ring is a common motif in many drugs, and the addition of the oxazole ring may enhance biological activity or selectivity.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to tryptophan-binding sites, while the oxazole ring may interact with other functional groups, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(1H-indol-3-ylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
  • N-ethyl-N-(1H-indol-3-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one-3-carboxamide
  • N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]thiazole-3-carboxamide

Uniqueness

What sets N-ethyl-N-(1H-indol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide apart is its combination of the indole and oxazole rings, which may confer unique biological activities and chemical reactivity not seen in other similar compounds.

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